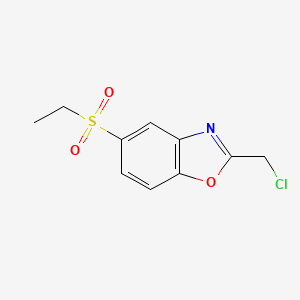

2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole

描述

Historical Context of Benzoxazole Chemistry

Benzoxazole, a bicyclic aromatic heterocycle comprising fused benzene and oxazole rings, was first synthesized in the early 20th century. Early methodologies focused on condensation reactions between 2-aminophenol and carboxylic acid derivatives, leveraging acidic or oxidative conditions. The discovery of bioactive benzoxazole derivatives, such as tafamidis (a transthyretin stabilizer) and calcimycin (an ionophore), highlighted the scaffold’s pharmaceutical relevance.

The introduction of sulfonyl and chloromethyl substituents marked a pivotal shift toward enhancing reactivity and bioactivity. For instance, the ethanesulfonyl group improves solubility and hydrogen-bonding capacity, while the chloromethyl moiety enables nucleophilic substitution reactions. The synthesis of 2-(chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole was first reported in the early 21st century via chloromethylation of 5-(ethanesulfonyl)-1,3-benzoxazole using chloromethyl methyl ether under Lewis acid catalysis. This approach laid the groundwork for subsequent industrial-scale production using continuous flow reactors.

Significance in Heterocyclic Chemistry

Benzoxazoles are quintessential heterocycles due to their aromatic stability, tunable electronic properties, and bioisosteric resemblance to nucleic acid bases like guanine. The incorporation of sulfonyl and chloromethyl groups in this compound amplifies its utility:

- Electrophilic Reactivity : The chloromethyl group facilitates alkylation reactions, enabling covalent modifications of biomolecules or polymers.

- Hydrogen-Bonding Capacity : The ethanesulfonyl group enhances interactions with biological targets, such as enzymes or receptors.

In material science, this compound serves as a monomer for sulfonated polymers with applications in proton-exchange membranes for fuel cells. Its planar structure also supports π-π stacking in organic semiconductors.

Current Research Trends and Academic Interest

Recent studies emphasize the compound’s role in drug discovery and advanced materials:

- Anticancer Research : In silico 3D-QSAR models predict strong binding affinity for vascular endothelial growth factor receptor-2 (VEGFR-2), a key oncogenic target. Molecular dynamics simulations reveal interactions with residues Leu35, Val43, and Asp191, suggesting potential as kinase inhibitors.

- Antimicrobial Development : Derivatives exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to ciprofloxacin.

- Polymer Chemistry : Copolymers incorporating this monomer demonstrate enhanced thermal stability (decomposition temperatures >300°C) and mechanical resilience, making them suitable for high-performance coatings.

属性

IUPAC Name |

2-(chloromethyl)-5-ethylsulfonyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c1-2-16(13,14)7-3-4-9-8(5-7)12-10(6-11)15-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEAONHKWDBRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Preparation of 5-(Ethanesulfonyl)-1,3-benzoxazole

While specific preparation details for the 5-(ethanesulfonyl) precursor are less frequently detailed, it generally involves sulfonylation of 1,3-benzoxazole derivatives with ethanesulfonyl chloride or equivalent sulfonylating agents under basic or acidic conditions.

Step 2: Chloromethylation of 5-(Ethanesulfonyl)-1,3-benzoxazole

- Reagents : Chloromethyl methyl ether or chloromethyl chloroformate

- Catalyst : Aluminum chloride (AlCl3) or similar Lewis acid

- Solvent : Anhydrous solvents such as dichloromethane or chloroform

- Process : The 5-(ethanesulfonyl)-1,3-benzoxazole is dissolved in the solvent under inert atmosphere. The chloromethylating agent is added dropwise while maintaining low temperature (0–5°C) to control the reaction rate.

- Duration : The reaction is stirred for several hours (typically 4–16 h) to ensure complete chloromethylation.

- Workup : The reaction mixture is quenched carefully with water or a mild base, extracted, and purified by recrystallization or chromatography.

This method yields this compound with high regioselectivity and moderate to high yields.

Alternative Synthetic Routes

Research literature on benzoxazole derivatives suggests other synthetic routes that might be adapted or combined for this compound:

- Cyclization of 2-aminophenol derivatives : Starting from 2-aminophenol and appropriate sulfonylated carboxylic acid derivatives to form the benzoxazole ring, followed by chloromethylation.

- Use of potassium carbonate and alkyl halides : For introducing chloromethyl groups via nucleophilic substitution on benzoxazole intermediates under basic conditions.

- Stepwise synthesis involving benzoxazole-2-thiol intermediates : These can be alkylated with chloromethyl reagents to yield chloromethyl-substituted benzoxazoles.

However, these methods are less direct and may require additional purification steps.

Analytical Characterization

The synthesized this compound is typically characterized by:

| Technique | Purpose |

|---|---|

| Infrared Spectroscopy (IR) | Identification of functional groups (chloromethyl, sulfonyl, benzoxazole ring) |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of substitution pattern |

| Mass Spectrometry (MS) | Molecular weight confirmation and purity assessment |

| Melting Point (MP) | Purity and identity check |

Computational modeling of molecular structure provides additional insight into bond lengths and angles, supporting experimental data.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-(ethanesulfonyl)-1,3-benzoxazole |

| Chloromethylating Agent | Chloromethyl methyl ether or chloromethyl chloroformate |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Anhydrous dichloromethane or chloroform |

| Temperature | 0–5°C during reagent addition |

| Reaction Time | 4–16 hours |

| Workup | Quenching with water/base, extraction, purification |

| Yield | Moderate to high (typically 60–85%) |

| Characterization | IR, NMR, MS, MP |

Research Findings and Practical Considerations

- The chloromethylation step is critical and requires strict control of moisture to avoid hydrolysis of chloromethylating agents.

- Lewis acid catalysts enhance electrophilicity, improving reaction rates and selectivity.

- Continuous flow processes have been explored industrially to optimize yield and purity, offering better control over reaction parameters and scalability.

- The presence of the ethanesulfonyl group influences reactivity, necessitating mild conditions to prevent side reactions.

- The compound's reactivity as an intermediate allows for further functionalization, useful in medicinal chemistry applications.

化学反应分析

Types of Reactions

2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The ethanesulfonyl group can be oxidized to form sulfonic acids or reduced to form sulfides.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alcohols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Aluminum chloride, palladium on carbon

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2-(aminomethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, 2-(thiomethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, etc.

Oxidation Products: Sulfonic acids

Reduction Products: Sulfides

科学研究应用

Medicinal Chemistry

2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole has been investigated for its potential therapeutic properties. Its structure allows for modifications that can enhance its bioactivity against various diseases.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, demonstrating effective inhibition of growth, which suggests potential use in developing new antibiotics.

- Anticancer Research : The compound's ability to interfere with cell proliferation has made it a subject of interest in cancer research. Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cells, warranting further investigation into its mechanism of action.

Materials Science

In materials science, this compound is utilized as a building block for synthesizing novel polymers and materials.

- Polymer Synthesis : The compound can be used to create sulfonated polymers that exhibit improved thermal stability and mechanical properties. These materials are being explored for applications in membranes for fuel cells and other energy-related technologies.

Environmental Applications

The environmental impact of chemical compounds is a growing area of research. This benzoxazole derivative is being studied for its potential applications in environmental remediation.

- Pollutant Degradation : Research indicates that compounds similar to this compound can be effective in degrading organic pollutants in wastewater treatment processes. This application is particularly relevant for the removal of hazardous substances from industrial effluents.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed:

- Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity.

- The compound was found to disrupt bacterial cell wall synthesis, suggesting a novel mechanism of action.

Case Study 2: Polymer Development

In a study focused on polymer synthesis, researchers incorporated this compound into a copolymer matrix. Key findings included:

- Enhanced thermal stability compared to traditional polymers.

- Improved mechanical properties leading to potential applications in high-performance materials.

作用机制

The mechanism of action of 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The ethanesulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

相似化合物的比较

Table 1: Structural Comparison of Key Benzoxazole Derivatives

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole | Cl-CH₂ (C2), SO₂C₂H₅ (C5) | 259.71 | Chloromethyl, ethanesulfonyl |

| Oxazosulfyl (CAS: 1616678-32-0) | SO₂C₂H₅ (C3-pyridine), SO₂CF₃ (C5) | 420.38 | Ethanesulfonyl, trifluoromethylsulfonyl, pyridine |

| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | Cl (C5), OCH₃ (C4-phenyl) | 275.76 | Chloro, methoxyphenyl |

| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole | CH=CH-(4-OCH₃) (C2) | 251.29 | Styryl, methoxyphenyl |

| 5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | Cl (C5), thiophene-linked benzoxazole | 407.68 | Dimeric benzoxazole, thiophene |

Key Observations :

- Oxazosulfyl (Table 1) is a structurally complex benzoxazole derivative with a pyridine ring and trifluoromethylsulfonyl group, leading to a higher molecular weight (420.38 vs. 259.71) and applications as an agricultural fungicide .

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole replaces the oxazole ring with a benzothiazole core, demonstrating how heterocycle variations influence bioactivity .

Key Observations :

- The ethanesulfonyl group in the target compound may enhance solubility and membrane permeability compared to non-sulfonylated analogs .

- Styryl-substituted benzoxazoles (e.g., ) show superior antimycobacterial activity due to extended conjugation and hydrophobic interactions .

- Oxadiazole-linked benzoxazoles () demonstrate synergistic effects in antimicrobial activity, highlighting the role of hybrid heterocycles .

Table 3: Physicochemical Properties

| Compound | LogP (Calculated) | Hydrogen Bond Acceptors | Rotatable Bonds | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | 1.98 | 5 | 3 | 64.3 |

| Oxazosulfyl | 2.54 | 10 | 4 | 124 |

| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | 3.72 | 3 | 2 | 49.3 |

Key Observations :

- The target compound’s lower LogP (1.98 vs. 3.72 for benzothiazole derivatives) suggests improved aqueous solubility, advantageous for drug delivery .

- Oxazosulfyl’s high polar surface area (124 Ų) correlates with its agrochemical applications, requiring broad-spectrum activity and environmental stability .

生物活性

2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. Benzoxazoles are known for their potential therapeutic properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoxazole core with a chloromethyl group and an ethanesulfonyl substituent. This unique structure may contribute to its biological activity by enhancing interactions with biological targets.

Biological Activity Overview

The biological activities of benzoxazole derivatives are well-documented. The following subsections summarize the key findings related to the activity of this compound.

Antimicrobial Activity

Benzoxazole derivatives have shown significant antimicrobial properties. In a study evaluating the antimicrobial effects of various benzoxazole compounds against Gram-positive and Gram-negative bacteria as well as fungi, it was found that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 7.81 to 250 µg/mL against pathogens such as Candida albicans and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Fluconazole | <250 | Candida albicans |

| Standard Antibiotic | <7.81 | Staphylococcus aureus |

Antifungal Activity

Research indicates that benzoxazole derivatives possess antifungal properties. For instance, a study reported that certain benzoxazole derivatives had IC50 values ranging from 12.27 to 65.25 µg/mL against various phytopathogenic fungi . The introduction of halogen substituents was shown to enhance antifungal activity.

Cytotoxicity and Anticancer Potential

Benzoxazoles have been investigated for their cytotoxic effects on cancer cells. A comprehensive study demonstrated that several benzoxazole derivatives exhibited selective toxicity towards cancer cells while showing lower toxicity towards normal cells . The structure-activity relationship (SAR) analysis suggested that modifications in the benzoxazole core could lead to enhanced anticancer activity.

Case Studies

Several case studies have highlighted the biological significance of benzoxazoles:

- Antimicrobial Efficacy : A research effort documented the synthesis and antimicrobial evaluation of a series of benzoxazoles, revealing that specific substitutions significantly improved their efficacy against resistant strains of bacteria .

- Anticancer Activity : In vitro studies on 3-(2-benzoxazol-5-yl)alanine derivatives indicated promising results against various cancer cell lines, including breast and lung cancers . The findings emphasized the need for further modifications to enhance selectivity and potency.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。